molecular formula C10H12FNO2 B14018309 3-Fluoro-N-methoxy-N,2-dimethylbenzamide

3-Fluoro-N-methoxy-N,2-dimethylbenzamide

Cat. No.: B14018309
M. Wt: 197.21 g/mol
InChI Key: WUTZENHVAQTSTJ-UHFFFAOYSA-N
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Description

3-Fluoro-N-methoxy-N,2-dimethylbenzamide is an organic compound with the molecular formula C10H12FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methoxy-N,2-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-2-methoxybenzoyl chloride and N,N-dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methoxy-N,2-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom and methoxy group on the benzene ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-Fluoro-N-methoxy-N,2-dimethylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methoxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can affect various biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methoxybenzamide
  • 3-Fluoro-6-methoxy-N,2-dimethylbenzamide
  • 2-Fluoro-N-methoxy-N,3-dimethylbenzamide

Uniqueness

3-Fluoro-N-methoxy-N,2-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-fluoro-N-methoxy-N,2-dimethylbenzamide

InChI

InChI=1S/C10H12FNO2/c1-7-8(5-4-6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3

InChI Key

WUTZENHVAQTSTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)N(C)OC

Origin of Product

United States

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